

# MK-0773 and Prostate-Specific Antigen (PSA) Levels: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | MK-0773  |           |  |  |  |
| Cat. No.:            | B1677233 | Get Quote |  |  |  |

Despite extensive research, publicly available clinical trial data detailing the specific quantitative effects of the selective androgen receptor modulator (SARM) **MK-0773** on prostate-specific antigen (PSA) levels in men is not available. The development of **MK-0773** was discontinued after early-stage clinical trials focused on sarcopenia[1]. However, by examining the mechanism of action of SARMs and contrasting it with established therapies for prostate conditions, we can infer its potential impact and compare it to alternative treatments.

This guide provides a comparative analysis of **MK-0773**'s theoretical effects on PSA levels versus those of 5-alpha-reductase inhibitors, a class of drugs commonly used to treat benign prostatic hyperplasia (BPH) and associated with significant PSA alterations.

# Understanding the Mechanisms: MK-0773 vs. 5-Alpha-Reductase Inhibitors

MK-0773: A Selective Androgen Receptor Modulator (SARM)

MK-0773 is a non-steroidal SARM designed to selectively target androgen receptors (ARs) in specific tissues, primarily muscle and bone, while minimizing effects on reproductive tissues like the prostate gland[1][2]. SARMs act as agonists (activators) in anabolic tissues and as partial agonists or antagonists (blockers) in others[3]. This tissue selectivity is the key theoretical advantage of SARMs. In the context of the prostate, a SARM like MK-0773 would ideally have a neutral or antagonistic effect, thereby avoiding the stimulation of prostate tissue growth and, consequently, significant increases in PSA production. Preclinical studies on other



SARMs have shown the potential to reduce prostate weight in animal models[3]. One preclinical study on the SARM S42 demonstrated an inhibition of PSA expression[3]. However, it is crucial to note that these are not direct findings for **MK-0773** in humans.

5-Alpha-Reductase Inhibitors (e.g., Finasteride, Dutasteride)

5-alpha-reductase inhibitors work by blocking the enzyme 5-alpha-reductase, which is responsible for converting testosterone to its more potent form, dihydrotestosterone (DHT). DHT is a primary driver of prostate growth. By reducing DHT levels, these drugs can shrink the prostate gland and alleviate urinary symptoms associated with BPH. A well-documented effect of this mechanism is a significant reduction in serum PSA levels, typically by about 50%.

## **Comparative Data: Effects on PSA Levels**

As no clinical data for **MK-0773**'s effect on PSA is available, a direct quantitative comparison is not possible. However, we can present the documented effects of 5-alpha-reductase inhibitors.

| Treatment<br>Class                                       | Example<br>Drugs            | Mechanism of<br>Action                                                                                   | Effect on PSA<br>Levels                                                                                                                               | Supporting<br>Data                                                                                                            |
|----------------------------------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Selective<br>Androgen<br>Receptor<br>Modulator<br>(SARM) | MK-0773                     | Selectively binds<br>to androgen<br>receptors, with<br>intended minimal<br>impact on<br>prostate tissue. | Not clinically documented. Theoretically, it would not be expected to significantly increase PSA and may have a neutral or modest suppressive effect. | No publicly available clinical trial data. Preclinical data on other SARMs suggests potential for prostate growth inhibition. |
| 5-Alpha-<br>Reductase<br>Inhibitors                      | Finasteride,<br>Dutasteride | Inhibit the conversion of testosterone to dihydrotestostero ne (DHT).                                    | Significant reduction, typically around 50% from baseline.                                                                                            | Numerous clinical trials have consistently demonstrated this effect.                                                          |



Check Availability & Pricing

# Experimental Protocols (Illustrative for 5-Alpha-Reductase Inhibitors)

While a protocol for an **MK-0773** trial focused on PSA is unavailable, the following illustrates a typical experimental design for a clinical trial evaluating the effect of a 5-alpha-reductase inhibitor on PSA levels.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participant Population: Men aged 50 and older with a diagnosis of benign prostatic hyperplasia and elevated PSA levels, with prostate cancer ruled out by biopsy.

#### Intervention:

- Treatment Group: Daily oral administration of the 5-alpha-reductase inhibitor at a specified dose.
- Control Group: Daily oral administration of a matching placebo.

Duration: Typically 12 to 24 months to observe significant changes in prostate volume and PSA.

### Data Collection and Endpoints:

- Primary Endpoint: Change in serum PSA levels from baseline to the end of the study.
- Secondary Endpoints: Change in prostate volume as measured by transrectal ultrasound, improvement in urinary flow rates, and assessment of adverse events.
- PSA Measurement: Serum PSA is measured at baseline and at regular intervals (e.g., 3, 6, 12, 18, and 24 months) using a standardized immunoassay.

## Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of SARMs and 5-alpha-reductase inhibitors can be visualized through their respective signaling pathways.







Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MK-0773 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulators: the future of androgen therapy? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MK-0773 and Prostate-Specific Antigen (PSA) Levels: A
  Comparative Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1677233#mk-0773-s-effect-on-prostate-specific-antigen-psa-levels]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com